6-hydro-beta-NADP

Renalase substrate kinetics Nicotinamide dinucleotide isomer oxidation FAD-dependent oxidase

6-hydro-beta-NADP (synonyms: 1,6-dihydro-beta-NADP, 6DHNADP, 6-NADPH) is a reduced nicotinamide adenine dinucleotide phosphate obtained by formal reduction at the 1,6-position of the pyridine ring of beta-NADP, yielding a molecular formula of C21H30N7O17P3 and molecular weight of 745.4 g/mol. Classified as both an NADP and an NAD(P)H in the ChEBI ontology (CHEBI:90173), it is an isomeric form of the canonical coenzyme NADPH (1,4-dihydro-NADP).

Molecular Formula C21H30N7O17P3
Molecular Weight 745.4 g/mol
Cat. No. B1231516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydro-beta-NADP
Molecular FormulaC21H30N7O17P3
Molecular Weight745.4 g/mol
Structural Identifiers
SMILESC1C=CC(=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
InChIInChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-2,4,7-8,10-11,13-16,20-21,29-31H,3,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
InChIKeyUADKDCHYFVMAQG-NNYOXOHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-hydro-beta-NADP for Research Procurement: A 1,6-Dihydro Isomer of NADPH with Defined Renalase Substrate Activity and Dehydrogenase Inhibitory Function


6-hydro-beta-NADP (synonyms: 1,6-dihydro-beta-NADP, 6DHNADP, 6-NADPH) is a reduced nicotinamide adenine dinucleotide phosphate obtained by formal reduction at the 1,6-position of the pyridine ring of beta-NADP, yielding a molecular formula of C21H30N7O17P3 and molecular weight of 745.4 g/mol [1]. Classified as both an NADP and an NAD(P)H in the ChEBI ontology (CHEBI:90173), it is an isomeric form of the canonical coenzyme NADPH (1,4-dihydro-NADP) [2]. This compound arises biologically via non-specific reduction of beta-NADP+ or tautomerization of NADPH, and serves as a specific substrate for the FAD-dependent oxidase renalase (EC 1.6.3.5), which oxidizes it back to NADP+ with concomitant production of hydrogen peroxide [3].

Why 6-hydro-beta-NADP Cannot Be Replaced by Canonical NADPH or Oxidized NADP+ in Renalase and Dehydrogenase Inhibition Studies


6-hydro-beta-NADP sits at a unique intersection of biochemical function that prevents its substitution by either canonical NADPH (1,4-dihydro-NADP) or oxidized NADP+. Canonical NADPH serves as a hydride donor in anabolic reactions and is the natural coenzyme for countless dehydrogenases, whereas 6-hydro-beta-NADP is not a functional coenzyme for these enzymes but instead acts as a potent inhibitor [1]. NADP+, being the oxidized form, lacks the dihydronicotinamide chromophore entirely and cannot serve as a renalase substrate. Critically, renalase exhibits differential catalytic rate constants for the 2-dihydro versus 6-dihydro isomers, with a minimum 20-fold preference (k_red/K_d) for 2DHNAD over 6DHNAD, meaning the positional isomer cannot be used interchangeably even within the same enzyme assay [2]. These biochemical distinctions mandate that investigators specifically procure the 1,6-dihydro isomer for experiments aimed at probing renalase activity, dehydrogenase inhibition by NAD(P)H isomers, or NAD(P)HX repair pathway function.

6-hydro-beta-NADP Quantitative Differentiation Evidence: Renalase Kinetics, Dehydrogenase Inhibition, and Spectral Properties vs. Canonical NADPH and 2-Dihydro Isomers


Renalase Flavin Reduction Rate: 6-DihydroNAD vs. 2-DihydroNAD Substrate Kinetics

In the seminal characterization of renalase substrates, Beaupre et al. (2015) reported that pure 6-dihydroNAD induces rapid reduction of the renalase FAD cofactor with a rate constant (k_red) of 230 s^(-1), while the corresponding 2-dihydroNAD isomer reduces the flavin at 850 s^(-1) — a 3.7-fold faster rate [1]. The same study established that both 2- and 6-dihydroNAD(P) are genuine renalase substrates, with the isomeric pair arising from non-specific reduction of beta-NAD(P)+ or tautomerization of beta-NAD(P)H. This differential was independently corroborated by Hoag et al. (2015), who demonstrated that for bacterial renalase, 2-dihydroNAD(P) substrates reduce the enzyme with k_red values that 'greatly exceed' those for 6-dihydroNAD(P) substrates, and that combined k_red/K_d values indicate a minimum 20-fold preference for 2DHNAD over 6DHNAD [2].

Renalase substrate kinetics Nicotinamide dinucleotide isomer oxidation FAD-dependent oxidase

Dehydrogenase Inhibitory Potency: 6-DihydroNAD(P) as a Primary Metabolism Inhibitor vs. Canonical NAD(P)H as Coenzyme

Beaupre et al. (2015) demonstrated that 2- and 6-dihydroNAD(P) are potent inhibitors of primary metabolism dehydrogenases, with the physiological function of renalase being to oxidize these inhibitory isomers to NAD(P)+, thereby eliminating their threat to normal respiratory activity [1]. In an independent and earlier analytical context, Godtfredsen & Ottesen (1978) isolated pure 1,6-dihydro-NAD from NADH preparations and confirmed it as a potent, competitive inhibitor of lactate dehydrogenase — the isomer was shown to be responsible for the bulk of the inhibitory effect that develops in moist NADH preparations and is generated through an NAD+-catalyzed double bond rearrangement of NADH [2]. Moran (2016) placed this activity in quantitative context: renalase oxidizes 2- and 6-dihydroNAD(P) substrates with rate constants up to 10^4-fold faster than any claimed for catecholamines, underscoring the metabolic imperative for isomer clearance [3]. The MetaCyc database classifies 6-dihydroNAD(P) as a substrate for EC 1.6.3.5 (renalase), noting that these isomers 'pose a threat to normal respiration' via dehydrogenase inhibition [4].

Dehydrogenase inhibition Metabolic suppression NAD(P)H isomer toxicity

UV Spectral Fingerprint: 1,6-Dihydro-NAD(P) vs. Canonical 1,4-Dihydro-NAD(P)H Absorbance Properties

The UV absorption spectrum provides a practical, instrumentally accessible discriminator between isomeric dihydro-NAD(P) forms. Godtfredsen & Ottesen (1978) reported that pure 1,6-dihydro-NAD exhibits UV maxima at 260 nm and 343 nm, with an absorbance ratio E260/E343 = 3.6 [1]. This contrasts with canonical NADH (1,4-dihydro-NAD), which displays its characteristic long-wavelength maximum at 340 nm with a typical E260/E340 ratio of approximately 2.4 [1]. Godtfredsen (1979) further verified the identity of 1,6-dihydro-NAD by 13C NMR spectroscopy and confirmed its chromatographic behavior on Sephadex G-15 is identical to the humidity-induced LDH inhibitor found in aged NADH preparations [2]. While 6-hydro-beta-NADP carries the additional 2'-phosphate on the adenosine ribose, the dihydronicotinamide chromophore responsible for the 343 nm absorption is structurally identical to that of 1,6-dihydro-NAD, permitting class-level spectral inference for the NADP analog [3]. This 3 nm bathochromic shift (340 nm to 343 nm) relative to canonical NAD(P)H, coupled with the altered E260/E_long-wavelength ratio, enables spectrophotometric discrimination of the 1,6-isomer from the 1,4-isomer in analytical QC workflows.

UV-Vis spectroscopy Cofactor quality control Isomer identification

Structural Basis of Dehydrogenase Inhibition: 6-DihydroNAD Bound to Malate Dehydrogenase and Lactate Dehydrogenase Active Sites

Beaupre et al. (2016) provided direct structural evidence for the molecular mechanism of dehydrogenase inhibition by solving crystal structures of E. coli malate dehydrogenase (MDH) and lactate dehydrogenase (LDH) with 6-dihydroNAD (6DHNAD) bound in the active site [1]. The MDH-6DHNAD complex has been deposited as PDB entry 5KKA (resolution 1.75 Å), confirming that the 6-dihydro isomer occupies the same nicotinamide binding pocket utilized by the native coenzyme NADH, thereby acting as a competitive inhibitor [2]. An undergraduate research investigation at the University of Wisconsin-Milwaukee (Moran lab) further demonstrated that 6DHNAD is 'quasi-stable' under standard buffer conditions and that binding to MDH or LDH exerts a protective effect, slowing the degradation of the 6DHNAD chromophore as monitored by loss of absorbance at 340 nm [3]. This structural data complements the inhibition evidence by confirming that, unlike canonical NADPH which is positioned for hydride transfer, the 1,6-dihydro isomer binds in an orientation incompatible with catalysis, locking the dehydrogenase in a non-productive inhibited state.

X-ray crystallography Enzyme-inhibitor complex Metabolic suppression mechanism

Metabolic Fate: NAD(P)HX Repair Pathway and the Distinction Between 6-Hydro-Beta-NADP and Hydrated NAD(P)HX

An important biochemical distinction exists between 6-hydro-beta-NADP (a dihydro species with hydride at C6) and NADPHX (a hydrated species with hydroxyl at C6 of the nicotinamide, formula C21H28N7O18P3) [1]. Both are inhibitors of multiple dehydrogenases, but they enter different metabolic repair pathways. NADPHX is converted back to NADPH by the ATP-dependent NAD(P)H-hydrate dehydratase, an evolutionarily conserved repair system [2]. In contrast, 6-hydro-beta-NADP is oxidized directly to NADP+ by renalase (EC 1.6.3.5) in an FAD-dependent reaction that produces H2O2 [3]. The MetaCyc database specifically distinguishes these two chemical species: 6-hydro-beta-NADP (MetaCyc CPD-18084) as the renalase substrate carrying a hydride at the 6-position, versus NADPHX as the hydrated form with a hydroxyl substituent [4]. This pathway-level differentiation means that procurement of the correct species (6-hydro-beta-NADP vs. NADPHX) is critical for studies of either the renalase oxidation pathway or the NAD(P)HX dehydratase repair pathway — cross-contamination would invalidate pathway-specific conclusions.

NAD(P)HX dehydratase Metabolite repair Cofactor damage

Optimal Application Scenarios for 6-hydro-beta-NADP in Renalase Biochemistry, Dehydrogenase Inhibition, and Cofactor Quality Control Research


Renalase Kinetic Characterization and Inhibitor Screening

6-hydro-beta-NADP is the requisite substrate for characterizing the kinetic mechanism of human or bacterial renalase (EC 1.6.3.5). Because renalase exhibits a minimum 20-fold catalytic efficiency preference for the 2-dihydro isomer over the 6-dihydro isomer (k_red/K_d), researchers must use isomerically pure 6-hydro-beta-NADP to determine accurate K_d and k_red values specific to this substrate [1]. This application is essential for laboratories developing renalase inhibitors as potential therapeutics for hypertension and cardiovascular disease, as the 1,6-dihydro isomer represents one of the two physiologically relevant substrates that renalase evolved to clear from the cellular NAD(P)H pool [2].

Dehydrogenase Inhibition Studies and Metabolic Suppression Modeling

6-hydro-beta-NADP serves as a defined chemical probe for inducing and studying dehydrogenase inhibition in vitro. Both 2- and 6-dihydroNAD(P) isomers have been confirmed as potent inhibitors of primary metabolism dehydrogenases including malate dehydrogenase and lactate dehydrogenase, with structural evidence from PDB entry 5KKA showing direct active-site occupancy [1]. Researchers modeling the metabolic consequences of NAD(P)H isomer accumulation — relevant to aging, oxidative stress, and metabolic disorders — require pure 6-hydro-beta-NADP to establish dose-response relationships for dehydrogenase inhibition without confounding signals from other NAD(P)H species [2].

NAD(P)H Preparation Quality Control and Isomer-Specific Analytical Method Development

The distinct UV spectral signature of the 1,6-dihydro isomer (λmax at 343 nm, E260/E343 = 3.6) compared to canonical NADPH (λmax at 340 nm, E260/E340 ≈ 2.4) provides an analytical basis for developing HPLC and spectrophotometric methods to quantify 6-hydro-beta-NADP as an impurity or degradation product in commercial NADPH preparations [1]. Given the historical recognition that 1,6-dihydro-NAD is responsible for the bulk of inhibitory activity developing in moist NADH preparations, procurement of authentic 6-hydro-beta-NADP as a reference standard is critical for clinical chemistry laboratories and cofactor manufacturers seeking to establish isomer-specific purity specifications [2].

NAD(P)H Metabolite Repair Pathway Discrimination

6-hydro-beta-NADP enables unambiguous dissection of the two parallel pathways for clearing damaged NAD(P)H species: the renalase-catalyzed oxidation of 6-dihydroNAD(P) to NAD(P)+ plus H2O2, versus the NAD(P)HX dehydratase-catalyzed conversion of hydrated NAD(P)HX back to NAD(P)H [1]. Because 6-hydro-beta-NADP (dihydro, MW 745.4) differs from NADPHX (hydrated, MW ~761.4) by one oxygen atom and enters a different enzymatic repair route, procurement of the correct compound is mandatory for studies aimed at quantifying the relative contributions of renalase vs. NAD(P)HX dehydratase to cellular NAD(P)H homeostasis and for elucidating the pathophysiological consequences of repair pathway deficiencies [2].

Quote Request

Request a Quote for 6-hydro-beta-NADP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.